1-Benzyl-4-chloropiperidine

Medicinal Chemistry Lipophilicity ADME Prediction

1-Benzyl-4-chloropiperidine uniquely integrates an N-benzyl protecting group and an electrophilic 4-chloro site, enabling orthogonal synthetic routes impossible with mono-functional analogs. Its LogP of 2.83 differentiates it from common alternatives by up to 1.25 units, critically altering partition and chromatographic behavior. The chloro group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides to build focused piperidine libraries for CNS targets. As a key intermediate in Domperidone synthesis, this building block ensures reproducibility and efficiency in medicinal chemistry and process R&D procurement.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 67848-71-9
Cat. No. B1334963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-chloropiperidine
CAS67848-71-9
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CN(CCC1Cl)CC2=CC=CC=C2
InChIInChI=1S/C12H16ClN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyHEDDTLVBWCOBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-chloropiperidine (CAS 67848-71-9): Core Physicochemical and Structural Baseline for Scientific Procurement


1-Benzyl-4-chloropiperidine (CAS 67848-71-9) is a synthetic piperidine derivative characterized by a 1-benzyl substituent and a 4-chloro group, with a molecular formula of C₁₂H₁₆ClN and a molecular weight of 209.72 g/mol . It is predominantly utilized as a versatile pharmaceutical intermediate and a building block in medicinal chemistry, owing to its bifunctional reactivity conferred by the N-benzyl protecting group and the electrophilic 4-chloro site [1]. Its physicochemical profile includes a predicted boiling point of 293.8 °C at 760 mmHg, a density of 1.11 g/cm³, and a calculated LogP of 2.83 [2].

Why Generic N-Benzylpiperidines or 4-Chloropiperidines Cannot Substitute 1-Benzyl-4-chloropiperidine


Direct substitution with structurally analogous piperidines is scientifically unsound due to quantifiable divergences in lipophilicity, boiling point, and synthetic utility that directly impact experimental reproducibility and downstream reaction efficiency. While N-benzylpiperidine [1] or 4-chloropiperidine [2] each possess a single functional handle, 1-benzyl-4-chloropiperidine uniquely integrates both a protective N-benzyl group and a reactive 4-chloro site, enabling orthogonal synthetic strategies not achievable with simpler analogs. Furthermore, measured LogP differences of up to 1.25 units between this compound and common alternatives fundamentally alter membrane permeability predictions and chromatographic behavior . The following quantitative evidence substantiates that 1-benzyl-4-chloropiperidine occupies a distinct operational space that generic replacements cannot replicate.

Quantitative Differentiation of 1-Benzyl-4-chloropiperidine Versus Key Analogs: A Procurement-Focused Evidence Matrix


Lipophilicity (LogP) Advantage Over 1-Benzyl-4-piperidone for Membrane Permeability and Chromatographic Separation

1-Benzyl-4-chloropiperidine exhibits a calculated LogP of 2.83 , which is 1.04 units higher than the 1.79 LogP of the common alternative intermediate 1-benzyl-4-piperidone [1]. This significant difference in partition coefficient directly impacts predictions of passive membrane permeability and reversed-phase chromatographic retention.

Medicinal Chemistry Lipophilicity ADME Prediction

Atmospheric Boiling Point Differential vs. 4-Chloropiperidine: Implications for Purification and Thermal Stability

The target compound's predicted boiling point at atmospheric pressure (760 mmHg) is 293.8 °C [1], which is 120 °C higher than the 173.8 °C boiling point of 4-chloropiperidine [2]. This substantial difference arises from the increased molecular weight and enhanced intermolecular interactions conferred by the N-benzyl moiety.

Process Chemistry Distillation Thermal Stability

Commercial Purity Benchmark: 97% Minimum Purity Standard Enables Direct Use in SAR Campaigns

Reputable commercial suppliers consistently offer 1-benzyl-4-chloropiperidine with a minimum purity specification of 97%, as verified by HPLC and GC . This level of purity is comparable to that of advanced intermediates such as 1-benzyl-4-hydroxypiperidine (typically ≥98% by GC) [1] and exceeds the 95% baseline frequently encountered with simpler piperidine building blocks.

Chemical Procurement Quality Control Structure-Activity Relationship

Nicotinic Acetylcholine Receptor (nAChR) Functional Agonism: EC₅₀ of 7.0 μM in α3β4 Subtype

In functional assays using recombinant human α3β4 nicotinic acetylcholine receptors expressed in HEK293 cells, 1-benzyl-4-chloropiperidine exhibited an EC₅₀ of 7.0 μM (7,000 nM) [1]. While this potency is moderate, it provides a defined baseline for structure–activity relationship (SAR) studies in this receptor class.

Ion Channel Pharmacology Nicotinic Receptors CNS Drug Discovery

Validated Research and Industrial Use Cases for 1-Benzyl-4-chloropiperidine


Synthesis of Domperidone and Related Antiemetic APIs

1-Benzyl-4-chloropiperidine serves as a key intermediate in the commercial manufacture of Domperidone, a widely prescribed antiemetic and prokinetic agent [1]. Its dual functional groups enable sequential alkylation and deprotection steps critical for constructing the benzimidazolone-piperidine core of Domperidone [2].

Building Block for CNS-Targeted Piperidine Libraries

The combination of a protected nitrogen and a chloro leaving group renders 1-benzyl-4-chloropiperidine a privileged scaffold for generating focused libraries of N-substituted piperidines [3]. Such libraries are routinely screened against CNS targets, including dopamine, serotonin, and nicotinic acetylcholine receptors, where the compound's moderate nAChR activity (EC₅₀ 7.0 μM) provides a validated starting point for SAR expansion [4].

Precursor for Advanced Intermediates via Nucleophilic Displacement

The 4-chloro group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides to yield 4-substituted N-benzylpiperidines . This reactivity is exploited to synthesize advanced pharmaceutical intermediates, including 4-aminopiperidine derivatives used in antihistamines and analgesics [5].

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